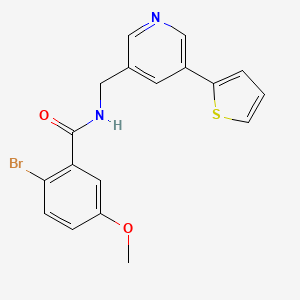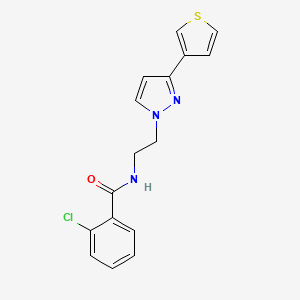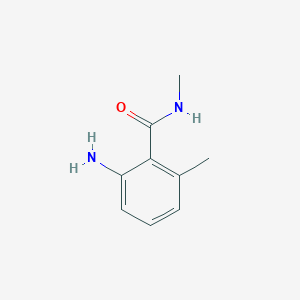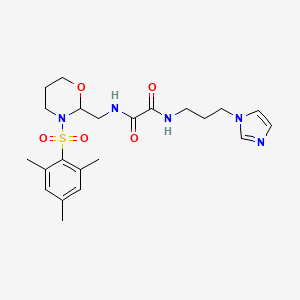
Ethyl 4-(1H-benzimidazol-2-ylthio)-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(1H-benzimidazol-2-ylthio)-3-oxobutanoate is a complex organic compound that contains a benzimidazole moiety. Benzimidazole is a type of organic compound that’s part of the larger class of heterocycles . It’s a bicyclic compound made up of a benzene ring fused to an imidazole ring . The “4-(1H-benzimidazol-2-ylthio)-3-oxobutanoate” indicates that the benzimidazole moiety is attached to a butanoate ester group at the 4-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzimidazole ring attached to a butanoate ester group. The benzimidazole ring is a bicyclic heteroaromatic ring, while the butanoate ester group contains a carbonyl (C=O) and an ether (C-O-C) functional group .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. The benzimidazole moiety might undergo electrophilic substitution reactions, while the ester group might undergo reactions such as hydrolysis, reduction, or transesterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties might include a high degree of aromaticity due to the benzimidazole ring, potential hydrogen bonding due to the NH group in the benzimidazole ring, and potential polarity due to the ester group .Aplicaciones Científicas De Investigación
Synthesis and Characterization Techniques
Research efforts have been directed towards synthesizing and characterizing novel compounds through methodologies that include the condensation of ortho-phenylenediamines and phenylhydrazines with ethyl 4-chloro-3-oxobutanoate, facilitating the synthesis of substituted 1H-benzimidazoles, pyrazolones, and pyrazoles. These processes underscore a novel, straightforward approach, showcasing the versatility of related chemical structures in generating a variety of functional molecules with potential applications across multiple scientific domains (Dayakar et al., 2015).
Antioxidant and Antimicrobial Activities
The synthesized compounds, through modifications and reactions involving ethyl 4-(1H-benzimidazol-2-ylthio)-3-oxobutanoate analogs, have been evaluated for their antioxidant and antimicrobial properties. For instance, studies have explored the antioxidant susceptibilities through DPPH and hydroxyl radical scavenging methods, revealing potential therapeutic applications of these molecules. Similarly, antimicrobial activity assessments against various pathogens highlight the potential of these compounds in developing new antimicrobial agents (Kariyappa et al., 2016).
Molecular Docking and Anticancer Activity
Further research has delved into molecular docking studies and in vitro anticancer activity assays, suggesting the utility of these compounds in identifying and developing novel anticancer therapies. Such studies highlight the importance of structural modifications and characterizations in discovering new therapeutic agents with targeted activity against cancer cell lines, thereby opening new avenues for cancer treatment research (Paul et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 4-(1H-benzimidazol-2-ylsulfanyl)-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-2-18-12(17)7-9(16)8-19-13-14-10-5-3-4-6-11(10)15-13/h3-6H,2,7-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLNCEHJTPBQKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NC2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(1H-benzimidazol-2-ylthio)-3-oxobutanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione](/img/structure/B2564809.png)



![N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2564817.png)


![5-((4-Bromophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2564822.png)

![Methyl 3-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)naphthalene-2-carboxylate](/img/structure/B2564825.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2564826.png)


![N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]-N-methylacetamide](/img/structure/B2564831.png)